molecular formula C18H15ClN2OS2 B3547148 N-(3-chloro-2-methylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide

N-(3-chloro-2-methylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide

Cat. No. B3547148
M. Wt: 374.9 g/mol
InChI Key: WXTAIQKUIXCKQE-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide, also known as CTAP, is a chemical compound that has gained attention in the scientific community for its potential use in the field of neuroscience. CTAP is a selective antagonist of the mu-opioid receptor, which is involved in the regulation of pain and reward pathways in the brain.

Mechanism of Action

N-(3-chloro-2-methylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide acts as a competitive antagonist of the mu-opioid receptor, which is a G protein-coupled receptor that is activated by endogenous opioids such as endorphins and enkephalins, as well as by exogenous opioids such as morphine and heroin. By binding to the receptor and blocking its activation, this compound inhibits the downstream signaling pathways that are involved in pain perception and reward processing.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. It has been shown to reduce the analgesic effects of morphine and other opioids, as well as to block the development of tolerance and dependence to these drugs. This compound has also been shown to reduce stress-induced analgesia and to modulate the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response. Additionally, this compound has been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chloro-2-methylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide for lab experiments is its selectivity for the mu-opioid receptor, which allows for more precise investigation of the role of this receptor in various physiological and pathological processes. However, one limitation of this compound is its relatively low potency compared to other opioid receptor antagonists, which can make it difficult to achieve complete blockade of the receptor at low doses.

Future Directions

Future research on N-(3-chloro-2-methylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide is likely to focus on its potential therapeutic applications in the treatment of opioid addiction, pain, and other neurological disorders. Additionally, further investigation of the biochemical and physiological effects of this compound may lead to the development of new drugs with improved efficacy and selectivity for the mu-opioid receptor. Finally, studies of the structure-activity relationships of this compound and related compounds may provide insights into the molecular mechanisms of opioid receptor activation and inhibition.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide has been used extensively in scientific research to investigate the role of the mu-opioid receptor in various physiological and pathological processes. It has been shown to be effective in blocking the effects of morphine and other opioid drugs, which has led to its use in studies of drug addiction and withdrawal. This compound has also been used to investigate the role of the mu-opioid receptor in pain perception, stress response, and mood regulation.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS2/c1-12-14(19)8-5-9-15(12)20-17(22)11-24-18-21-16(10-23-18)13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTAIQKUIXCKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chloro-2-methylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide
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N-(3-chloro-2-methylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide
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N-(3-chloro-2-methylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide
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N-(3-chloro-2-methylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide
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N-(3-chloro-2-methylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide
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N-(3-chloro-2-methylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide

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